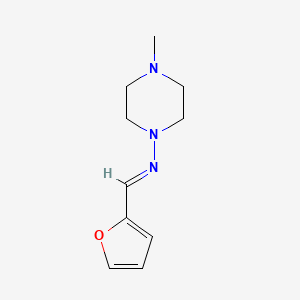

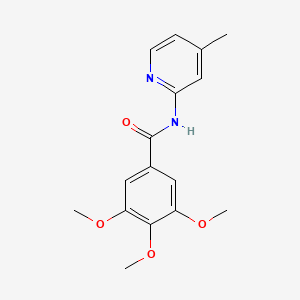

N-(2-furylmethylene)-4-methyl-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-furylmethylene)-4-methyl-1-piperazinamine and related compounds typically involves nucleophilic aromatic substitution reactions, Dieckmann cyclization, and interfacial polycondensation techniques. Microwave-assisted synthesis has been utilized for efficient heteroaryl ether core structure formation in high yields, indicating the compound's synthetic accessibility through modern organic synthesis methods (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(2-furylmethylene)-4-methyl-1-piperazinamine is characterized by its piperazine backbone, which is a common scaffold in many bioactive molecules. Studies on piperazine-2,5-diones have shown that side chain substitution significantly affects the conformation and, consequently, the molecular solids' properties (Polaske et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-acyliminium ion chemistry for the synthesis of piperazine-3-ones, highlighting the versatility of the piperazine ring in chemical transformations (Veerman et al., 2003). The reactivity of these compounds can be significantly altered by substituents on the piperazine ring, offering a broad range of chemical properties.

Physical Properties Analysis

The physical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine, including solubility, melting point, and crystalline structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related piperazine-2,5-diones have provided insights into how crystalline forms and polymorphism affect these properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethylene)-4-methyl-1-piperazinamine are characterized by its functional groups, including the piperazine ring and the furylmethylene moiety. These groups contribute to the compound's reactivity, ability to form hydrogen bonds, and interactions with various chemical agents. Piperazine-based compounds have been explored for their potential as catalysts and in synthesis reactions due to these properties (Yousefi et al., 2018).

Applications De Recherche Scientifique

Antibacterial Activity

A study on the synthesis and in-vitro antibacterial activity of N-substituted piperazinyl quinolones showcases compounds with the furylmethylene group exhibiting similar antibacterial activity to reference drugs against staphylococci. However, their activity significantly decreases against Gram-negative bacteria, underscoring the nuanced efficacy of these compounds in medicinal applications (Foroumadi et al., 1999).

Antitumor Activity

Bis-indole derivatives, incorporating piperazine and furylmethylene groups, have been synthesized and evaluated for antitumor activity. These compounds, especially those with specific structural motifs, displayed significant activity against various cancer cell lines, suggesting their potential as novel anticancer agents (Andreani et al., 2008).

Molecular Design and Therapeutics

The exploration of piperazine derivatives, including those with furylmethylene groups, for therapeutic uses underlines the chemical's versatility in drug design. These compounds have found applications across a spectrum of therapeutic areas, such as antipsychotic, antidepressant, anticancer, and antiviral treatments. The flexibility in their molecular design allows for significant improvements in pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).

Environmental Technology

In carbon dioxide capture technologies, aqueous solutions of piperazine derivatives demonstrate remarkable resistance to thermal degradation and oxidation. This stability facilitates their use in higher temperature and pressure environments, potentially leading to energy savings in carbon capture and storage (CCS) processes (Freeman et al., 2010).

Flame Retardancy

The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives as flame retardants has been studied to understand their effectiveness. This research contributes to the development of safer, more effective flame-retardant materials, highlighting the compound's utility in enhancing material safety (Nguyen et al., 2014).

Propriétés

IUPAC Name |

(E)-1-(furan-2-yl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-4-6-13(7-5-12)11-9-10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOXDOALFKXOSH-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-furan-2-ylmethylidene]-4-methylpiperazin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)